Lipophilicity (XLogP3) Head-to-Head: Target vs. De-methyl Analog
The target compound shows a predicted XLogP3 of -0.4, 0.4 log units higher than the de-methylated comparator 2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine (XLogP3 = -0.8), reflecting the lipophilicity contribution of the 2-methyl substituent [1][2]. This difference is large enough to influence blood-brain barrier penetration probability according to CNS MPO scoring rules, where a 0.4 log-unit delta can shift a compound across the 0–3 optimal lipophilicity boundary.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.4 (predicted) |
| Comparator Or Baseline | 2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine, XLogP3 = -0.8 (predicted) |
| Quantified Difference | Δ = +0.4 log units |
| Conditions | In silico prediction (XLogP3 algorithm); no experimental logP/logD data available for either compound. |
Why This Matters
A 0.4 log-unit lipophilicity increase can shift a compound from suboptimal to permissive CNS penetration range, making the target compound a more appropriate starting point for neuroscience lead optimization than the de-methyl analog.
- [1] Kuujia.com. CAS No. 1934718-80-5 computed properties: XLogP3 = -0.4. Retrieved from https://www.kuujia.com/cas-1934718-80-5.html View Source
- [2] Kuujia.com. CAS No. 1509286-40-1 computed properties: XLogP3 = -0.8. Retrieved from https://www.kuujia.com/cas-1509286-40-1.html View Source
